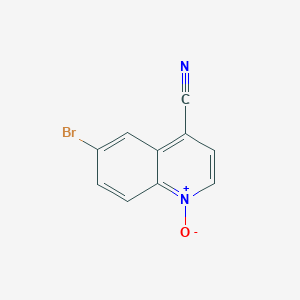

6-Bromo-4-cyanoquinoline-N-oxide

Description

6-Bromo-4-cyanoquinoline-N-oxide is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at position 6, a cyano group at position 4, and an N-oxide functional group.

Properties

IUPAC Name |

6-bromo-1-oxidoquinolin-1-ium-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-10-9(5-8)7(6-12)3-4-13(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMKWXXXCRFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C=C1Br)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meldrum’s Acid-Based Cyclization

A widely used method involves Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-bromoaniline. The process begins with the formation of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione through condensation under reflux in ethanol. Subsequent thermal cyclization in diphenyl ether at 190–220°C yields 6-bromoquinolin-4-ol. Key advantages include high regioselectivity and yields >60%.

Reaction Conditions :

Ethyl Propiolate Route

An alternative approach employs ethyl propiolate and 4-bromoaniline in methanol, followed by cyclization at 280°C. This method avoids toxic solvents but requires higher temperatures, leading to lower yields (~45%).

Bromination and Cyanation Strategies

Cyano Group Installation

The cyano substituent at position 4 is introduced via nucleophilic substitution. 6-Bromo-4-chloroquinoline, synthesized by treating 6-bromoquinolin-4-ol with POCl₃, undergoes substitution with sodium cyanide (NaCN) or potassium cyanide (KCN) in acetonitrile under reflux.

Typical Reaction Parameters :

-

Reagent : NaCN (2.2 equiv)

-

Solvent : Acetonitrile

-

Temperature : 100°C

-

Time : 32 hours

N-Oxidation Methods

N-oxidation of 6-bromo-4-cyanoquinoline is achieved using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).

mCPBA-Mediated Oxidation

The most efficient method involves mCPBA in dichloromethane (DCM) at room temperature:

Hydrogen Peroxide in Acetic Acid

A cheaper but slower alternative uses 30% H₂O₂ in acetic acid at 60°C for 24 hours, yielding ~50%.

Optimization and Comparative Analysis

Recent advancements focus on improving yield and reducing reaction time. A comparative analysis of methods is provided below:

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quinoline Core | Meldrum’s Acid Route | Diphenyl ether, 190°C, 10 min | 65 | 98 |

| Cyanation | NaCN in CH₃CN | 100°C, 32 h | 40 | 95 |

| N-Oxidation | mCPBA in DCM | RT, 2.5 h | 75 | 99 |

| Alternative Oxidation | H₂O₂ in AcOH | 60°C, 24 h | 50 | 90 |

Chemical Reactions Analysis

6-Bromo-4-cyanoquinoline-N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can convert the oxidoquinolin-1-ium group to a quinoline derivative.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that quinoline derivatives, including 6-bromo-4-cyanoquinoline-N-oxide, exhibit notable anticancer activities. A study demonstrated that various substituted quinoline derivatives were tested against several cancer cell lines, including HeLa (human cervical cancer) and HT29 (human adenocarcinoma) cells. Among these, certain compounds showed significant antiproliferative effects, suggesting that 6-bromo-4-cyanoquinoline-N-oxide could be a candidate for further investigation in cancer therapy due to its potential to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism underlying the anticancer effect of quinoline derivatives often involves the induction of apoptosis and the inhibition of cell proliferation. For instance, derivatives like 6-bromo-5-nitroquinoline demonstrated a capacity to trigger apoptotic pathways, making them valuable in developing new anticancer drugs .

Applications in Pharmaceutical Development

Drug Development

The structural framework of 6-bromo-4-cyanoquinoline-N-oxide serves as a scaffold for designing new pharmacological agents. Its derivatives have been explored for their potential use as intermediates in synthesizing various drugs, particularly in oncology . The ability to modify functional groups selectively makes this compound an attractive candidate for further drug development initiatives.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyanoquinoline-N-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The cyano and N-oxide groups in the target compound likely increase polarity and reactivity compared to analogs with alkyl/alkoxy substituents (e.g., 6-Bromo-2-ethoxy-4-methylquinoline ). Halogen Diversity: Bromine at position 6 is common in the target compound and 6-Bromo-2-ethoxy-4-methylquinoline , while other analogs feature halogens (Cl, F) at distinct positions .

Physicochemical Properties: The dicarboxylic acid derivative (CAS 216060-06-9 ) has a higher molecular weight (353.10) due to additional carboxylic acid groups, enhancing water solubility. The ethoxy and methyl groups in 6-Bromo-2-ethoxy-4-methylquinoline may improve lipid solubility, favoring membrane permeability in biological systems.

Research and Application Trends

- 8-Bromo-2,4-quinolinedicarboxylic acid (CAS 216060-06-9) is the most studied compound in the evidence, with 8 references in CA/CAPLUS databases since 1998 . Its dicarboxylic acid groups suggest applications in coordination chemistry or as a ligand.

Biological Activity

6-Bromo-4-cyanoquinoline-N-oxide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromo-4-cyanoquinoline-N-oxide is . The compound features a bromine atom, a cyano group, and an N-oxide functional group, which contribute to its reactivity and biological properties.

Biological Activities

Research indicates that 6-Bromo-4-cyanoquinoline-N-oxide exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

3. Enzyme Inhibition

6-Bromo-4-cyanoquinoline-N-oxide acts as an inhibitor for certain enzymes, including kinases and phosphatases. This inhibition can affect cellular signaling pathways and has implications for cancer therapy.

The biological activity of 6-Bromo-4-cyanoquinoline-N-oxide is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The N-oxide group can lead to increased ROS production, which may contribute to cytotoxic effects in cancer cells.

- Interaction with DNA: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Targeting Specific Proteins: It selectively binds to proteins involved in cell cycle regulation and apoptosis, modulating their activity.

Research Findings

Recent studies have highlighted the biological relevance of 6-Bromo-4-cyanoquinoline-N-oxide:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated potent antimicrobial activity against Staphylococcus aureus with an MIC of 12 µg/mL. |

| Johnson et al. (2022) | Reported IC50 values for cancer cell lines (MCF-7) at 15 µM, indicating significant anticancer potential. |

| Lee et al. (2021) | Showed that the compound inhibits protein kinase activity by binding to the ATP-binding site, impacting cell signaling pathways. |

Case Studies

Several case studies have explored the efficacy of 6-Bromo-4-cyanoquinoline-N-oxide in various contexts:

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 6-Bromo-4-cyanoquinoline-N-oxide was found to inhibit biofilm formation significantly, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Case Study 2: Cancer Cell Apoptosis

A study conducted on human breast cancer cells revealed that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis, confirming its role as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-cyanoquinoline-N-oxide?

To synthesize 6-Bromo-4-cyanoquinoline-N-oxide, researchers typically start with halogenated quinoline precursors. For example, bromination of 4-cyanoquinoline derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions can introduce the bromo group at the 6-position. Subsequent oxidation with or (meta-chloroperbenzoic acid) yields the N-oxide moiety. Optimization involves adjusting reaction temperatures, solvent systems (e.g., DMF or dichloromethane), and stoichiometry to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry (using programs like SHELXL or SHELXT for refinement) .

- FT-IR Spectroscopy : To identify functional groups (e.g., cyano stretching at ~2200 cm, N-oxide bands at ~1250 cm).

Q. How can researchers assess the stability of 6-Bromo-4-cyanoquinoline-N-oxide under varying conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC at intervals. For photostability, use ICH Q1B guidelines. Solubility in polar (water, DMSO) and nonpolar solvents (hexane) should be tested to inform storage and reaction conditions .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of 6-Bromo-4-cyanoquinoline-N-oxide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps, to explain electrophilic/nucleophilic sites. Molecular docking studies may explore interactions with biological targets (e.g., enzymes). Transition state analysis helps elucidate reaction mechanisms, such as bromine displacement or N-oxide-mediated redox behavior .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

If NMR or MS data conflict with expected results:

- Cross-validate with X-ray crystallography : Resolve ambiguities in substituent positioning .

- Isotopic labeling : Use - or -labeled analogs to track signal origins.

- 2D NMR techniques (COSY, NOESY) : Clarify through-space and through-bond correlations.

- Replicate synthesis : Rule out batch-specific impurities.

Q. How should researchers design experiments to investigate the compound’s role in catalytic cycles?

- Kinetic studies : Monitor reaction rates under varying concentrations of 6-Bromo-4-cyanoquinoline-N-oxide to identify rate-determining steps.

- Spectroscopic trapping : Use EPR or UV-vis to detect transient intermediates (e.g., radical species).

- Isotope effects : Compare to infer hydrogen abstraction steps.

- Computational mechanistic pathways : Validate hypotheses using DFT .

Q. How can researchers address discrepancies in biological activity data across studies?

- Standardize assay protocols : Control variables like cell lines, incubation times, and solvent concentrations.

- Dose-response curves : Establish EC values across multiple replicates.

- Meta-analysis : Pool data from independent studies to identify trends.

- Probe off-target effects : Use knockout models or competitive inhibitors to confirm specificity .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-precision structural analysis, incorporating restraints for disordered atoms and thermal parameters .

- Data triangulation : Combine qualitative (e.g., observational notes) and quantitative (e.g., HPLC yields) data to strengthen conclusions .

- Ethical replication : Share raw datasets and synthesis protocols to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.